molecular formula C9H10N2OS B5550716 N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide

N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide

Cat. No.: B5550716
M. Wt: 194.26 g/mol
InChI Key: WQCIBERJKZYXCC-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a cyclopropane ring, which is a three-membered carbon ring. The unique structure of N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of organic semiconductors and materials science applications.

Mechanism of Action

The nitrogen atoms from the azomethine linkage play an important role in coordinating with the metal ions . These ligands interact with almost all metal ions to form stable complexes, where ligands are Lewis bases and donate electrons to metal ions, which are Lewis acids .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide typically involves the condensation reaction between thiophene-2-carbaldehyde and cyclopropanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products Formed

    Oxidation: Thiophene oxides and cyclopropane derivatives.

    Reduction: Thiophene-2-carbaldehyde and cyclopropanecarbohydrazide.

    Substitution: Halogenated or nitrated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    N’-[(thiophen-2-yl)methylidene]aniline: Similar structure but with an aniline group instead of a cyclopropane ring.

    N’-[(thiophen-2-yl)methylidene]benzohydrazide: Contains a benzene ring instead of a cyclopropane ring.

    N’-[(thiophen-2-yl)methylidene]nicotinohydrazide: Features a nicotinic acid moiety.

Uniqueness

N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide is unique due to the presence of both a thiophene ring and a cyclopropane ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-9(7-3-4-7)11-10-6-8-2-1-5-13-8/h1-2,5-7H,3-4H2,(H,11,12)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCIBERJKZYXCC-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.